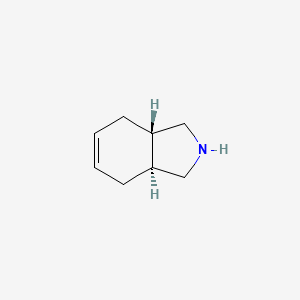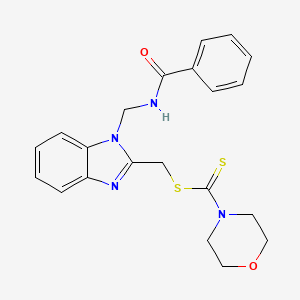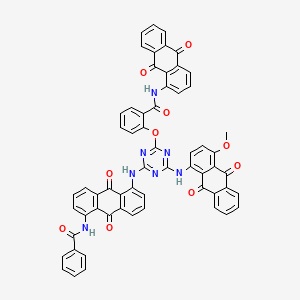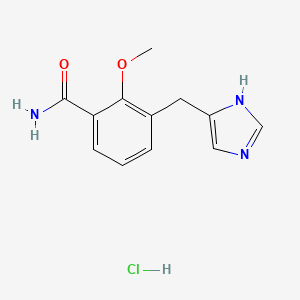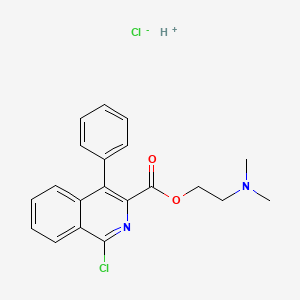
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenylisoquinoline core, and a carboxylate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the dimethylaminoethyl group. Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and dimethylamine for the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl chloride hydrochloride
- 1-chloro-4-phenylisoquinoline
- 2-(dimethylamino)ethyl methacrylate
Uniqueness
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89928-73-4 |
|---|---|
Molecular Formula |
C20H20Cl2N2O2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride |
InChI |
InChI=1S/C20H19ClN2O2.ClH/c1-23(2)12-13-25-20(24)18-17(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(21)22-18;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
BLASUCKQEOOEBJ-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CN(C)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



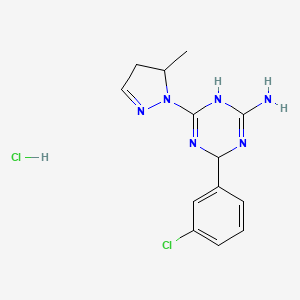
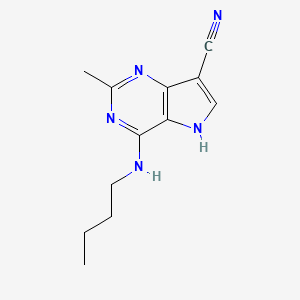
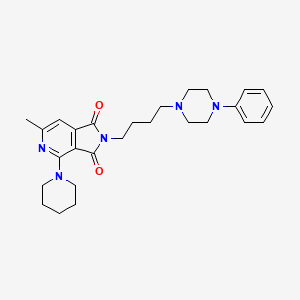
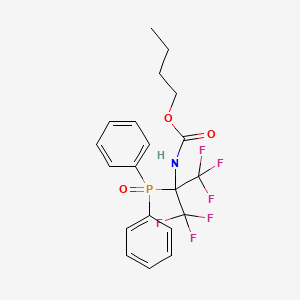
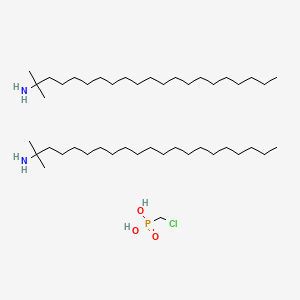
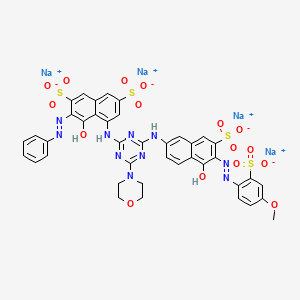
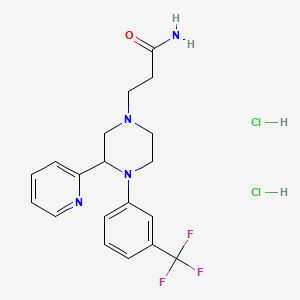
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
